![molecular formula C21H23ClN4O2S B2769332 (2-methoxyphenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351598-28-1](/img/structure/B2769332.png)
(2-methoxyphenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
The compound contains several functional groups including a methoxy group, a phenyl group, a thiadiazin ring, and a piperazine ring . These groups could potentially contribute to the compound’s physical and chemical properties, as well as its biological activity.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the methoxy group might undergo demethylation, and the piperazine ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability would depend on the compound’s molecular structure. The presence of polar groups like the methoxy group could enhance solubility in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
One area of application involves the synthesis of new derivatives with potential antimicrobial properties. For instance, derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid have shown variable and modest activity against bacteria and fungi, indicating the compound's utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, novel derivatives involving (3,5- dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones have exhibited significant antibacterial activity, highlighting the potential for developing effective antimicrobial treatments (Murthy & Shashikanth, 2012).
Antitumor Activity
The compound's derivatives also show promise in antitumor activities. For example, (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone derivatives have demonstrated inhibitory effects on a range of cancer cell lines, suggesting potential applications in cancer therapy (Bhole & Bhusari, 2011).
Enzyme Inhibition and Therapeutic Agents for Alzheimer's Disease
Furthermore, the compound has been explored for its role in enzyme inhibition and as a potential therapeutic agent for Alzheimer's disease. Multifunctional amides synthesized from this compound have shown moderate enzyme inhibitory potentials and mild cytotoxicity, providing insights into the development of new drugs for Alzheimer's disease (Hassan et al., 2018).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
For instance, indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that the compound could potentially exert similar effects.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological activities . This suggests that the compound could potentially influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that similar compounds, such as indole derivatives, have broad-spectrum biological activities , suggesting that they may have favorable ADME properties.
Result of Action
It is known that similar compounds, such as indole derivatives, exhibit various biological activities . This suggests that the compound could potentially exert a range of molecular and cellular effects.
Action Environment
It is known that the biological activity of similar compounds, such as indole derivatives, can be influenced by various factors . This suggests that environmental factors could potentially affect the action of the compound.
Future Directions
properties
IUPAC Name |
(2-methoxyphenyl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S.ClH/c1-27-19-10-6-5-9-17(19)20(26)24-11-13-25(14-12-24)21-23-22-18(15-28-21)16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPXJSMIUYTWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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